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Compound of Interest

(2-Phenyloxazol-4-
Compound Name:
yl)methanamine

Cat. No.: B1370681

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its
presence in a wide array of biologically active compounds. Its unique electronic properties and
ability to participate in various non-covalent interactions allow for effective binding to diverse
biological targets. This has led to the development of oxazole-containing drugs with
applications ranging from oncology to infectious and inflammatory diseases. Within this
chemical space, (2-Phenyloxazol-4-yl)methanamine (CAS Number: 408352-90-9) represents
a key building block for the synthesis of novel therapeutic agents. Its structure, featuring a
phenyl group at the 2-position and an aminomethyl substituent at the 4-position, offers a
versatile platform for chemical modification and the exploration of structure-activity
relationships (SAR). This technical guide provides an in-depth overview of (2-Phenyloxazol-4-
yl)methanamine, including its physicochemical properties, a proposed synthetic route, and a
discussion of its potential pharmacological applications based on the activities of structurally
related analogs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (2-Phenyloxazol-4-
yl)methanamine is crucial for its application in drug design and development, influencing
factors such as solubility, permeability, and metabolic stability.
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Property Value Source
CAS Number 408352-90-9 Chemical Supplier Catalogs
Molecular Formula C10H10N20 PubChem
Molecular Weight 174.20 g/mol PubChem

Off-white to yellow solid Inferred from similar
Appearance .
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Soluble in organic solvents o
- Inferred from similar
Solubility such as methanol, ethanol,
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and DMSO (predicted)

pKa Basic (amine group) Chemical Structure

Proposed Synthesis of (2-Phenyloxazol-4-
yl)methanamine

While a specific, peer-reviewed synthesis for (2-Phenyloxazol-4-yl)methanamine is not
readily available in the public domain, a plausible and efficient synthetic route can be proposed
based on established methodologies for the construction of the 2-phenyloxazole core and
subsequent functional group manipulations. The proposed synthesis initiates with the formation
of the oxazole ring, followed by the introduction and reduction of a nitrile group at the 4-
position.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-Phenyloxazole-4-carbonitrile

This step involves the cyclization and dehydration of a suitable precursor to form the oxazole
ring bearing a nitrile group. A common method for this transformation is the reaction of an a-
haloketone with an amide.

e Reaction Setup: To a solution of benzamide (1.0 eq) in a suitable aprotic solvent such as
N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.5 eq).
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o Addition of Reagents: 3-bromo-2-oxopropanenitrile (1.1 eq) is added portion-wise to the
stirred reaction mixture at room temperature.

o Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours,
or until TLC analysis indicates the consumption of the starting materials.

» Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and
water is added to precipitate the crude product. The solid is collected by filtration, washed
with water, and dried. The crude 2-phenyloxazole-4-carbonitrile is then purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel.

Step 2: Reduction of 2-Phenyloxazole-4-carbonitrile to (2-Phenyloxazol-4-yl)methanamine

The final step involves the reduction of the nitrile functionality to the primary amine. This can be
achieved using various reducing agents.

o Reaction Setup: 2-Phenyloxazole-4-carbonitrile (1.0 eq) is dissolved in a dry ethereal
solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

o Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium
aluminum hydride (LiAlH4) (1.5-2.0 eq) in THF, is added dropwise to the stirred solution at O
°C.

e Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by
TLC.

e Quenching and Work-up: The reaction is carefully quenched by the sequential addition of
water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

« |solation and Purification: The resulting solids are removed by filtration, and the filtrate is
concentrated under reduced pressure. The residue, containing the crude (2-Phenyloxazol-
4-yl)methanamine, can be purified by column chromatography on silica gel or by conversion
to its hydrochloride salt followed by recrystallization.
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Caption: Proposed two-step synthesis of (2-Phenyloxazol-4-yl)methanamine.

Potential Pharmacological Applications and
Mechanism of Action (Inferred from Analogs)

Due to the absence of published biological data for (2-Phenyloxazol-4-yl)methanamine, its
potential pharmacological applications and mechanism of action must be inferred from
structurally related compounds. The 2-phenyloxazole scaffold is a privileged structure in
medicinal chemistry, and its derivatives have been investigated for a variety of therapeutic
indications.

Anticancer Activity

Structurally similar 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent
inducers of apoptosis in cancer cells.[1] These compounds were shown to activate caspases,
leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, which
are hallmarks of apoptosis.[1] The aminomethyl group in (2-Phenyloxazol-4-yl)methanamine
could serve as a key pharmacophore for interaction with biological targets, or as a handle for
further derivatization to optimize anticancer potency and selectivity.
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Caption: Inferred apoptotic pathway for 2-phenyloxazole derivatives.

Anti-inflammatory Activity

Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been reported as selective
cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is a key enzyme in the inflammatory cascade,
responsible for the production of prostaglandins that mediate pain and inflammation. The 2-
phenyloxazole core of the target compound could potentially be accommodated within the
active site of COX-2, and the aminomethyl group could be modified to enhance binding affinity
and selectivity.

Other Potential Applications
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The versatility of the oxazole ring and the reactivity of the primary amine in (2-Phenyloxazol-4-
yl)methanamine open up possibilities for its use as a scaffold in the development of agents
targeting other disease areas. For instance, various oxazole derivatives have been explored for
their antimicrobial and antiprotozoal activities.[3]

Future Directions and Conclusion

(2-Phenyloxazol-4-yl)methanamine is a promising, yet underexplored, chemical entity with
significant potential in drug discovery. The proposed synthetic route provides a practical
approach for its preparation, enabling further investigation into its biological properties. Based
on the activities of structurally related compounds, future research should focus on the
evaluation of its anticancer and anti-inflammatory potential.

Key experimental workflows for future studies should include:

 In vitro cytotoxicity screening: Assessing the compound's activity against a panel of cancer
cell lines.

e Mechanism of action studies: Investigating the molecular pathways affected by the
compound, such as apoptosis induction or cell cycle arrest.

o Enzymatic assays: Evaluating the inhibitory activity against specific targets like COX-2.

o Lead optimization: Utilizing the aminomethyl group as a point for derivatization to improve
potency, selectivity, and pharmacokinetic properties.

In conclusion, while direct experimental data for (2-Phenyloxazol-4-yl)methanamine is
currently lacking, the rich medicinal chemistry of the 2-phenyloxazole scaffold provides a strong
rationale for its investigation as a valuable building block for the development of novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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